5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde
Overview
Description
5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde is a chemical compound with the molecular formula C13H7BrOS3 and a molecular weight of 355.3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H7BrOS3/c14-13-6-5-12(18-13)11-4-3-10(17-11)9-2-1-8(7-15)16-9/h1-7H . The canonical SMILES representation is C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C=O .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored under inert gas and away from air .Scientific Research Applications
Preparation of Aldehyde-Capped Thiophene Oligomers
This compound is used as a reagent in the preparation of aldehyde-capped thiophene oligomers . These oligomers have potential applications in the field of organic electronics due to their unique electronic properties.
Synthesis of Organic Dyes
5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde is also used in the preparation of organic dyes incorporating carbazole or dendritic iodocarbazole unit . These dyes are used to enhance the performance of dye-sensitized solar cells, which are a type of thin film solar cell.
Synthesis of Trimethyl-[2,2’:5’,2’‘:5’‘,2’‘’]quaterthiophen-5-yl-silane (4TTMS)
This compound may be used in the synthesis of 4TTMS . This compound is a building block for the synthesis of organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Synthesis of 5-Hexylsulfanyl-2,2’:5’,2’'-Terthiophene
5’‘-Bromo-2,2’:5’,2’‘-terthiophene-5-carboxaldehyde can also be used in the synthesis of 5-hexylsulfanyl-2,2’:5’,2’'-terthiophene . This compound is a building block for the synthesis of organic semiconductors.
Larvicidal Activity
Although not directly related to 5’‘-Bromo-2,2’:5’,2’‘-terthiophene-5-carboxaldehyde, its close relative 2,2’:5’,2’‘-Terthiophene has been isolated from the roots of Echinops transiliensis and was studied for its larvicidal activity against Aedes aegypti . This suggests that 5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde might also have potential applications in pest control.
Inhibitory Effects on Bursaphelenchus Xylophilus
2,2’:5’,2’‘-Terthiophene showed inhibitory effects on the dispersal ability of Bursaphelenchus xylophilus when used synergistically with certain antibiotics . This suggests that 5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde might also have potential applications in controlling the spread of this nematode species.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of aldehyde-capped thiophene oligomers .
Mode of Action
It is known to be used as a reagent in the preparation of organic dyes incorporating carbazole or dendritic iodocarbazole unit to enhance the performance of dye-sensitized solar cells .
Result of Action
It is known to be used in the preparation of organic dyes, suggesting it may play a role in the coloration and light absorption properties of these dyes .
Action Environment
It is known that this compound is sensitive to air and should be stored under inert gas .
properties
IUPAC Name |
5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrOS3/c14-13-6-5-12(18-13)11-4-3-10(17-11)9-2-1-8(7-15)16-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYKMLTVEGWLFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrOS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565806 | |
Record name | 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde | |
CAS RN |
161726-69-8 | |
Record name | 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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